molecular formula C9H6ClF3O B7900912 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B7900912
M. Wt: 222.59 g/mol
InChI Key: HVRAJGJDMBLHHU-UHFFFAOYSA-N
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Description

Significance of Aryl Trifluoroacetophenones as Electrophilic Building Blocks

Aryl trifluoroacetophenones are highly valuable reagents in organic synthesis primarily because they function as powerful electrophilic building blocks. The defining feature of these molecules is the trifluoroacetyl group (-COCF3). The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the carbonyl carbon. This effect makes the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to attack by a wide range of nucleophiles. researchgate.net

This enhanced electrophilicity, when compared to their non-fluorinated acetophenone (B1666503) counterparts, allows for a host of chemical transformations. ncert.nic.in Reactions that are sluggish or require harsh conditions with standard ketones often proceed readily with trifluoroacetophenones. Consequently, they are pivotal intermediates for synthesizing molecules containing a trifluoromethyl carbinol moiety, a structure found in numerous biologically active compounds. Their utility extends to various reactions, including reductions, Grignard reactions, and aldol (B89426) condensations, providing access to complex chiral fluorinated alcohols. researchgate.net

Electronic and Steric Influence of Halogen and Alkyl Substituents on Acetophenone Core Structures

The reactivity of the acetophenone core is profoundly influenced by the nature and position of substituents on the aromatic ring. These influences can be broadly categorized into electronic and steric effects. In the case of 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, the chloro and methyl groups introduce a combination of these effects, modulating the inherent reactivity of the trifluoroacetyl group.

Electronic Effects: These are transmitted through the sigma (inductive) or pi (resonance) bonds of the molecule.

Chloro Group (at the 3' or meta-position): The chlorine atom is more electronegative than carbon and thus exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, further increasing the electrophilicity of the carbonyl carbon. Being at the meta position, its resonance effect (which is weakly electron-donating, +R) does not influence the carbonyl group directly, meaning its primary electronic contribution is inductive withdrawal.

Methyl Group (at the 2' or ortho-position): Alkyl groups, like methyl, are generally considered electron-donating through an inductive effect (+I). researchgate.net This effect pushes electron density towards the aromatic ring, which can slightly counteract the electron-withdrawing effects of the chloro and trifluoroacetyl groups.

The net electronic character of the carbonyl carbon in this compound is a balance of these competing influences, though it remains highly electrophilic due to the dominance of the trifluoromethyl and chloro substituents. Studies on other substituted acetophenones have shown that electron-withdrawing groups on the benzene (B151609) ring play a significant role in determining reaction rates. nih.gov

Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance they impose on an approaching reagent.

Methyl Group (at the 2' or ortho-position): The placement of a methyl group adjacent to the trifluoroacetyl group introduces significant steric bulk. ncert.nic.inrsc.org This bulk can hinder the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down reaction rates compared to an unhindered equivalent. This steric hindrance can also be exploited to influence the stereochemical outcome of certain reactions, favoring the formation of one stereoisomer over another.

Substituent GroupPosition on RingPrimary Electronic EffectPrimary Steric Effect
-COCF₃ (Trifluoroacetyl)Acyl PositionStrongly Electron-Withdrawing (-I)Moderate
-CH₃ (Methyl)2' (ortho)Weakly Electron-Donating (+I)Significant
-Cl (Chloro)3' (meta)Strongly Electron-Withdrawing (-I)Minimal

Rationale for Investigating Substituted Trifluoroacetophenones in Synthetic and Mechanistic Studies

The rationale for synthesizing and studying a specifically substituted molecule like this compound is multifaceted. Chemists investigate such compounds to achieve several key objectives:

Fine-Tuning Reactivity: By strategically placing substituents with known electronic and steric properties, chemists can precisely control the reactivity of the carbonyl group. The combination of an ortho-methyl group and a meta-chloro group allows for a nuanced modulation of the ketone's electrophilicity and its steric environment. This control is essential for optimizing reaction yields and selectivity in complex synthetic pathways.

Access to Novel Bioactive Molecules: Trifluoromethyl-containing compounds are of paramount importance in the pharmaceutical and agrochemical industries. guidechem.comguidechem.com The specific substitution pattern on the aromatic ring is often crucial for a molecule's biological activity, influencing factors like binding affinity to a target enzyme or receptor, metabolic stability, and bioavailability. Synthesizing a diverse library of substituted trifluoroacetophenones, including this compound, provides the building blocks necessary to explore this chemical space and discover new lead compounds.

Mechanistic Investigations: Studying the reaction outcomes and rates of specifically substituted reactants provides valuable insight into reaction mechanisms. For example, comparing the reactivity of this compound with its isomers (e.g., with the chloro group at the para-position) or analogs (e.g., without the methyl group) can help quantify the distinct contributions of steric and electronic effects. This fundamental understanding allows for the development of more predictable and efficient synthetic methods. The use of trifluoroacetophenones as organocatalysts for reactions like epoxidation further highlights the importance of understanding how ring substituents affect their catalytic activity. acs.orgacs.org

In essence, the study of molecules like this compound is not merely an academic exercise but a targeted effort to expand the synthetic chemist's toolkit, enabling the creation of complex, high-value molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRAJGJDMBLHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Methyl 2,2,2 Trifluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is expected to show distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region would feature three protons on the substituted phenyl ring, while the aliphatic region would show a signal for the methyl group.

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The trifluoroacetyl group is a strong electron-withdrawing group, which generally deshields aromatic protons, shifting them downfield. The chlorine atom is also electron-withdrawing (inductive effect) but can be a weak resonance donor. The methyl group is electron-donating.

Based on the structure, the three aromatic protons (H-4', H-5', and H-6') would likely appear as complex multiplets due to spin-spin coupling. The methyl group protons (-CH₃) would appear as a singlet, typically in the range of δ 2.3–2.6 ppm.

To approximate the spectral data, we can examine related compounds:

For 3-Chloroacetophenone , aromatic protons appear between δ 7.41 and 7.92 ppm. rsc.org

For 3'-Methyl-2,2,2-trifluoroacetophenone , ¹H NMR data is available, showing characteristic aromatic and methyl signals. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ ~2.4 Singlet (s) N/A
H-4' ~7.4 - 7.6 Doublet (d) or Doublet of Doublets (dd) ~7-9
H-5' ~7.3 - 7.5 Triplet (t) or Doublet of Doublets (dd) ~7-9

Note: The predicted values are estimations based on standard substituent effects and data from analogous compounds.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum.

The chemical shift of the -CF₃ group is sensitive to the electronic environment of the attached carbonyl and the aromatic ring. In compounds like 2,2,2-trifluoroacetophenone, the -CF₃ signal typically appears around -70 to -80 ppm relative to a standard like CFCl₃. nih.gov The substituents on the phenyl ring can cause minor shifts in this value. Since there is no coupling to adjacent protons, this signal is expected to be a singlet.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring, one for the methyl group, one for the carbonyl group (C=O), and one for the trifluoromethyl carbon (-CF₃).

Aromatic Carbons: These would appear in the typical range of δ 120-140 ppm. The carbons directly attached to substituents (C-2' and C-3') would have their shifts significantly affected.

Methyl Carbon: The methyl carbon signal is expected in the aliphatic region, around δ 20 ppm. rsc.org

Carbonyl Carbon: The ketone carbonyl carbon is deshielded and will appear downfield, likely between δ 180-190 ppm. Its exact position is influenced by conjugation with the aromatic ring and the strong inductive effect of the -CF₃ group.

Trifluoromethyl Carbon: The -CF₃ carbon signal will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF). This signal is typically found around δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
-CH₃ ~20 Quartet (q)
-CF₃ ~117 Quartet (q)
Aromatic C-H 125-135 Singlet (s)
Aromatic C-Cl 135-140 Singlet (s)
Aromatic C-CH₃ 138-142 Singlet (s)
Aromatic C-COCF₃ 130-135 Singlet (s)

Note: Predictions are based on data from analogs like 3-chloroacetophenone and other substituted trifluoroacetophenones. rsc.orgnih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent, spin-coupled aromatic protons. This would allow for the definitive assignment of the H-4', H-5', and H-6' signals by tracing their connectivity. No cross-peaks would be observed for the methyl singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons directly attached to protons. It would show cross-peaks connecting the H-4', H-5', and H-6' signals to their respective carbon signals, and a cross-peak between the methyl protons and the methyl carbon.

The methyl protons to the C-2' and C-1' carbons of the aromatic ring.

The aromatic protons (H-4', H-6') to the carbonyl carbon.

The aromatic protons to neighboring carbons, helping to confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic information about its functional groups.

Surface Vibrational Spectroscopy for Adsorption and Interaction Studies on Catalytic Surfaces:Research on the interaction and adsorption behavior of this specific compound on catalytic surfaces using surface-sensitive vibrational techniques could not be found.

The lack of a dedicated CAS (Chemical Abstracts Service) number for this compound further suggests that it may be a novel compound or one that has not been extensively studied or reported in the scientific literature. Therefore, a scientifically accurate and detailed article conforming to the requested outline cannot be produced at this time.

Computational and Theoretical Studies of 3 Chloro 2 Methyl 2,2,2 Trifluoroacetophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to describing the behavior of electrons in a molecule, which in turn determines its structure and properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for determining ground state properties. For 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key energetic and electronic parameters. researchgate.netresearchgate.netscienceopen.com

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Energetic properties such as the total energy, heat of formation, and dipole moment are also obtained. These calculations form the foundation for further theoretical analyses, including vibrational frequency calculations and molecular orbital analysis.

Table 1: Representative Ground State Properties Calculated via DFT for a Substituted Acetophenone (B1666503) Data is illustrative, based on typical results for similar molecules.

Parameter Predicted Value Unit
Total Energy Value Hartrees
Dipole Moment Value Debye
C=O Bond Length ~1.21 Ångströms (Å)
C-CF3 Bond Length ~1.54 Ångströms (Å)
Aromatic C-C(O) Bond Length ~1.49 Ångströms (Å)

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) provide a more rigorous treatment of electron correlation than standard DFT, leading to higher accuracy, albeit at a greater computational expense. nih.govscispace.com

These high-level calculations are particularly useful for refining the energies of reactants, products, and transition states, providing a benchmark for DFT results. researchgate.net For this compound, ab initio methods would yield a highly accurate description of the molecule's wave function and electronic energy levels, crucial for precise reaction mechanism studies. nih.govscispace.com

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify reactivity.

Table 2: Predicted Quantum Chemical Reactivity Descriptors Calculated from HOMO/LUMO energies based on methodologies applied to similar compounds. researchgate.netmdpi.com

Parameter Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when gaining an electron
Global Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Potential (μ) -(I + A) / 2 Electron escaping tendency
Global Electrophilicity (ω) μ² / 2η Propensity to accept electrons

For this compound, the HOMO would likely be delocalized over the substituted phenyl ring, while the LUMO would be concentrated on the highly electrophilic trifluoroacetyl group, indicating that this group is the primary site for nucleophilic attack. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule, or its conformation, significantly influences its physical properties and biological activity. Conformational analysis of this compound would involve mapping its potential energy surface by systematically rotating the rotatable bonds, particularly the bond connecting the carbonyl group to the phenyl ring.

Studies on related substituted acetophenones show that the preferred conformation is determined by a balance between two main factors:

Steric Hindrance : Repulsion between bulky groups. The presence of the 2'-methyl group would create significant steric clashes with the trifluoroacetyl group, likely forcing the carbonyl group out of the plane of the aromatic ring. publish.csiro.au

Electronic Effects : The desire for π-conjugation between the carbonyl group and the aromatic ring favors a planar conformation.

Computational studies on 2'-substituted acetophenones have confirmed that steric repulsion often dominates, leading to non-planar ground state conformations. nih.gov For this compound, a potential energy scan would likely reveal that the lowest energy conformer has the trifluoroacetyl group twisted at a significant dihedral angle relative to the phenyl ring to minimize steric strain with the 2'-methyl group.

Theoretical Investigation of Substituent Effects on Aromaticity and Reactivity

The reactivity of the aromatic ring and the carbonyl group in this compound is heavily modulated by its three substituents.

Trifluoroacetyl Group : This is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms and the resonance effect (-M) of the carbonyl moiety. This group strongly deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon a potent electrophilic site. ethz.chresearchgate.net

Methyl Group (at 2'-position) : The methyl group is electron-donating through an inductive effect (+I) and is considered a weakly activating group. Its primary influence in this molecule, however, would be steric, as discussed in the conformational analysis.

Computational methods can quantify these effects. Natural Bond Orbital (NBO) analysis and calculated Mulliken atomic charges can reveal the charge distribution across the molecule, showing the electron-poor nature of the carbonyl carbon and the influence of the substituents on the aromatic ring. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic carbonyl carbon and the nucleophilic oxygen atom as likely sites for chemical reactions. researchgate.netscienceopen.com

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of short-lived transition states and high-energy intermediates that are difficult to observe experimentally. mdpi.com For this compound, a key reaction pathway to investigate would be the nucleophilic addition to the carbonyl carbon, which is highly activated by the trifluoromethyl group. ethz.chnih.gov

A theoretical study of such a reaction would involve:

Mapping the Reaction Coordinate : The potential energy of the system is calculated as the nucleophile approaches the carbonyl carbon.

Locating the Transition State (TS) : The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Its geometry is optimized, and a frequency calculation is performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Calculating Activation Energy : The difference in energy between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

By modeling these pathways, computational studies can provide deep insights into the molecule's reactivity, predict reaction outcomes, and guide the design of new chemical syntheses. researchgate.net

Calculation of Activation Energies and Reaction Pathways

Theoretical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, are instrumental in mapping the potential energy surface of chemical reactions. For a compound like this compound, this would involve identifying transition states and calculating the activation energy (Ea) for key reactions, such as nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring.

A hypothetical study would involve modeling the reactants, transition state structures, and products. The energy difference between the reactants and the transition state would yield the activation energy, providing crucial insights into reaction feasibility and rate. However, no specific studies detailing these pathways or corresponding activation energies for this molecule are available in the current body of scientific literature.

Solvent Effects Modeling on Reaction Kinetics and Equilibria

The surrounding solvent can significantly influence reaction kinetics and the position of chemical equilibria. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. By representing the solvent as a continuous medium with a specific dielectric constant, researchers can calculate how the solvent stabilizes or destabilizes reactants, transition states, and products.

For this compound, such modeling would predict how reaction rates and equilibrium constants change in different solvents (e.g., polar vs. nonpolar). This information is vital for optimizing reaction conditions. At present, there are no published studies that specifically model the solvent effects on the reaction kinetics or equilibria of this compound.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

A typical computational study would involve geometry optimization of the this compound molecule, followed by frequency calculations to predict the IR spectrum or GIAO (Gauge-Independent Atomic Orbital) calculations for NMR chemical shifts. These predicted values would ideally be compared against experimental spectra to confirm the molecular structure. Despite the utility of these methods, specific computational predictions of spectroscopic parameters for this compound, along with their experimental validation, are not documented in available research. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules and their interactions over time. An MD simulation of this compound in a condensed phase (e.g., in a solvent box) would reveal information about its conformational flexibility, diffusion, and how it interacts with neighboring molecules.

Analysis of MD trajectories can yield important properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance. This provides insight into the local molecular structuring. Such simulations are crucial for understanding the behavior of the compound in solution or in the solid state. However, no specific MD simulation studies focused on this compound have been published.

Investigation of Non-Covalent Interactions and Molecular Clusters

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, play a critical role in determining the supramolecular chemistry and crystal packing of molecules. nih.govnih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions.

A theoretical investigation of this compound would likely focus on the potential for halogen bonding involving the chlorine atom and intermolecular interactions involving the trifluoromethyl and carbonyl groups. These studies help in understanding and predicting the solid-state structure of the compound. As with the other areas, dedicated research on the non-covalent interactions and molecular clusters of this specific acetophenone derivative is currently absent from the scientific literature.

Q & A

Basic: What are the standard synthetic routes for 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where a trifluoroacetyl group is introduced to a halogenated aromatic precursor. For example:

  • Step 1 : React 3-chloro-2-methylbenzene with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the acetophenone backbone .
  • Step 2 : Further halogenation (chlorination/fluorination) may be required using Cl₂ or SO₂Cl₂, depending on substitution patterns .
  • Key Considerations : Monitor reaction temperature (0–5°C for exothermic steps) and use anhydrous conditions to avoid side reactions. Purification often involves silica gel chromatography or recrystallization .

Basic: How is this compound characterized analytically?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while ¹H NMR resolves methyl and aromatic protons.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₅ClF₃O; theoretical ~228.5 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>98%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How can synthetic yields be improved when steric hindrance from substituents occurs?

Methodological Answer:
Steric hindrance from the 2'-methyl and 3'-chloro groups can reduce acylation efficiency. Strategies include:

  • Directed ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents before acylation .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to bypass intermediate decomposition .
  • Alternative Catalysts : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected ¹³C NMR peaks)?

Methodological Answer:
Contradictions often arise from:

  • Rotamers : The trifluoromethyl group can create rotational isomers. Use variable-temperature NMR to coalesce signals .
  • Trace Impurities : Employ preparative HPLC or fractional distillation for isolation. Cross-validate with 2D NMR (HSQC, HMBC) .
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Basic: What are the primary research applications of this compound?

Methodological Answer:
It serves as a key intermediate in:

  • Agrochemicals : Synthesis of insecticides (e.g., fluralaner derivatives) via nucleophilic substitution at the ketone group .
  • Pharmaceuticals : Building block for trifluoromethylated drugs, leveraging its metabolic stability .
  • Material Science : Fluorinated liquid crystals for optoelectronic devices .

Advanced: How to assess environmental impacts of halogenated byproducts?

Methodological Answer:

  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to test acute toxicity of chlorinated/fluorinated byproducts .
  • Degradation Studies : Perform photolysis (UV/Vis) or biodegradation (activated sludge) to track persistence .
  • Regulatory Compliance : Align with EPA DSSTox guidelines (DTXSID70568440) for hazard classification .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .
  • Emergency Measures : For skin contact, rinse with 10% ethanol (trifluoroacetophenone is lipophilic) .

Advanced: How to design a stability study for long-term storage?

Methodological Answer:

  • Conditions : Store under argon at -20°C. Test stability at 25°C/60% RH for 6–12 months .
  • Analytical Metrics : Monitor purity via HPLC and colorimetric changes (yellowing indicates degradation) .
  • Stabilizers : Add 0.1% BHT to prevent radical-mediated decomposition .

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